molecular formula C8H4FN3 B3218895 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1190313-36-0

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

Cat. No.: B3218895
CAS No.: 1190313-36-0
M. Wt: 161.14 g/mol
InChI Key: DRGFWTZIWNNTBP-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (CAS 1190313-36-0) is a fluorinated and carbonitrile-functionalized heteroaromatic compound serving as a versatile chemical intermediate in medicinal chemistry and drug discovery. The molecular formula is C8H4FN3, with a molecular weight of 161.14 g/mol. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in pharmaceutical research, recognized as a core template in developing potent inhibitors for various biological targets. This scaffold has been identified as a productive replacement in structure-activity relationship (SAR) studies, leading to increased potency in therapeutic agent design . Specifically, derivatives of this scaffold have been extensively explored as selective and potent inhibitors of Phosphodiesterase 4B (PDE4B), a key target for inflammatory diseases such as chronic obstructive pulmonary disorder (COPD), asthma, and rheumatoid arthritis, as well as central nervous system (CNS) diseases . Furthermore, this core structure is featured in compounds investigated as potent fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy and has been utilized in the synthesis of novel antitumor agents that induce apoptosis and inhibit cancer cell proliferation . The specific functionalization with a fluoro substituent and a carbonitrile group on this scaffold makes it a valuable building block for further synthetic elaboration, allowing researchers to explore novel chemical space and optimize drug-like properties. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-7-3-5(4-10)12-8-6(7)1-2-11-8/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGFWTZIWNNTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=CC(=C21)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231588
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-36-0
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting these receptors, the compound can potentially exert anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrrolopyridine derivatives are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Properties/Applications References
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile Pyrrolo[2,3-b]pyridine 4-F, 6-CN Kinase inhibition, anticancer leads
4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 4-Cl, 3-F Enhanced halogen bonding, solubility
1,4-Dihydropyrano[2,3-b]pyridine-6-carbonitrile (10a–c) Pyrano[2,3-b]pyridine 3-Me, 4-Ph/4-MeOPh/4-ClPh, 6-CN Cytotoxic activity (IC50: 2–5 µM)
Bis(1,4-dihydropyrazolo[4',3':5,6]pyrano[2,3-b]pyridine-6-carbonitrile) Pyrazolo-pyrano[2,3-b]pyridine Bis-core, 6-CN Anticancer (MCF7 cell line inhibition)
7-Imino-5-mercapto-1,7a-dimethyl-3-oxo-2-phenyl-2,3,7,7a-tetrahydro-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile Pyrazolo[4,3-b]pyridine 5-SH, 6-CN Improved solubility via mercapto group

Key Observations :

  • Halogen Effects: 4-Chloro-3-fluoro derivatives (CAS: 1260385-91-8) exhibit dual halogen interactions, which may increase target affinity but reduce metabolic stability compared to mono-halogenated analogs .

Biological Activity

4-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a fibroblast growth factor receptor (FGFR) inhibitor. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

  • Chemical Name : this compound
  • Molecular Formula : C8_8H4_4FN3_3
  • Molecular Weight : 161.14 g/mol
  • CAS Number : 1190313-36-0

FGFR Inhibition

Recent studies have highlighted the compound's potent inhibitory effects against FGFR1, FGFR2, and FGFR3. The following table summarizes the IC50_{50} values for this compound:

FGFR Isoform IC50_{50} (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

The compound exhibited significant cytotoxicity against breast cancer cell lines (4T1 cells), inducing apoptosis and inhibiting cell proliferation. Notably, it also reduced the migration and invasion capabilities of these cancer cells, suggesting a dual mechanism of action that could be beneficial in cancer therapy .

The mechanism by which this compound exerts its effects appears to involve the modulation of key signaling pathways associated with tumor growth. In vitro studies indicated that treatment with this compound led to decreased expression of matrix metalloproteinase 9 (MMP9) and increased expression of tissue inhibitor of metalloproteinases 2 (TIMP2), both of which are crucial in regulating cell migration and invasion .

Case Studies

In a notable study, researchers synthesized a series of pyrrolo[2,3-b]pyridine derivatives and evaluated their biological activities. Among these, the compound demonstrated superior potency compared to others in its class. The study utilized various cancer cell lines to assess the efficacy of these compounds, confirming that the presence of a fluorine atom at the 4-position significantly enhanced biological activity .

Broader Pharmacological Potential

Beyond its role as an FGFR inhibitor, derivatives of pyrrolo[2,3-b]pyridine have been investigated for various other biological activities:

  • Antiviral Activity : Some derivatives have shown potential against viral infections.
  • Antimicrobial Properties : Certain compounds within this class have demonstrated activity against bacterial strains including Staphylococcus aureus and Candida albicans .
  • Neuroprotective Effects : Research indicates that pyrrolo derivatives may offer therapeutic benefits in neurological disorders due to their ability to modulate neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile, and how do substituent positions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization reactions of fluorinated precursors. For example, halogenation at the 4-position of the pyrrolo[2,3-b]pyridine core can be achieved via electrophilic substitution, followed by cyanation at the 6-position using Pd-catalyzed cross-coupling or nucleophilic displacement. Substituent positions (e.g., fluorine at 4 vs. chlorine at 6) significantly affect reaction rates and yields due to electronic effects. Fluorine’s electron-withdrawing nature enhances electrophilic substitution but may hinder nucleophilic cyanation steps, requiring optimization of reaction temperature and catalyst loading .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the fluorine atom (via coupling patterns) and cyano group (absence of protons). For example, the aromatic protons in the pyrrolo[2,3-b]pyridine ring show distinct splitting patterns due to fluorine’s spin-spin coupling .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C8_8H4_4FN3_3) and isotopic patterns.
  • IR Spectroscopy : A sharp peak near 2200 cm1^{-1} confirms the nitrile group .

Q. How does the fluorine substituent at the 4-position influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Fluorine’s electronegativity increases the electron deficiency of the pyrrolo[2,3-b]pyridine core, enhancing its susceptibility to nucleophilic attack at the 6-position. This electronic effect also stabilizes intermediates in cross-coupling reactions. Computational studies (e.g., DFT) can quantify charge distribution and predict sites for functionalization. Comparative studies with chloro or methyl analogs show fluorine’s unique impact on redox potentials and binding affinity in biological assays .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound serves as a scaffold for kinase inhibitors due to its ability to mimic adenine in ATP-binding pockets. Fluorine enhances metabolic stability, while the nitrile group allows for covalent binding to cysteine residues in target proteins. Researchers modify the 3- and 5-positions to optimize selectivity and potency against specific enzymes (e.g., JAK2 or EGFR kinases) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of fluorinated pyrrolopyridine derivatives?

  • Methodological Answer : Regioselectivity in halogenation or cyanation can be controlled using directing groups. For example, installing a temporary protecting group at the 1-position (e.g., SEM or Boc) directs electrophilic substitution to the 4-position. Alternatively, microwave-assisted synthesis under controlled temperature gradients minimizes side reactions. Kinetic studies using in situ IR or HPLC tracking help identify optimal reaction conditions .

Q. What computational strategies are effective for predicting the biological activity of derivatives?

  • Methodological Answer :

  • Molecular Docking : Models incorporating the fluorine’s electronegativity and nitrile’s polarity predict binding modes in enzyme active sites.
  • QSAR Studies : Correlate substituent electronic parameters (Hammett constants) with IC50_{50} values. For example, fluorine’s σp_p value (−0.07) indicates moderate electron withdrawal, which can be balanced with electron-donating groups at other positions .

Q. How should researchers resolve contradictions in biological activity data between similar fluorinated pyrrolopyridines?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell permeability vs. in vitro enzyme inhibition). Systematic comparisons using isogenic cell lines or standardized assay protocols (e.g., ATP concentration in kinase assays) are critical. For example, 4-fluoro derivatives may show higher in vitro potency but lower cellular activity due to efflux pumps, requiring structural modifications like PEGylation .

Q. What strategies optimize multi-step synthesis for derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Parallel Synthesis : Use combinatorial libraries to screen substituents at the 3- and 5-positions for solubility (e.g., adding polar groups) and metabolic stability.
  • Late-Stage Fluorination : Introduce fluorine via Balz-Schiemann or Halex reactions in final steps to avoid side reactions.
  • Prodrug Approaches : Mask the nitrile group as a thioamide or amidoxime to enhance bioavailability, followed by enzymatic activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
Reactant of Route 2
4-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile

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